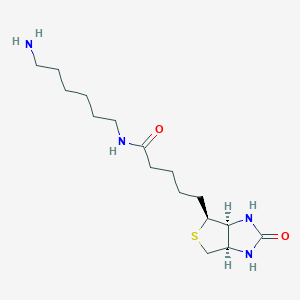

N-ビオチニル-1,6-ヘキサンジアミン

概要

説明

ビオチンヘキシルアミンは、分子式 C16H30N4O2S、分子量 342.51 g/mol の合成中間体化合物です . 主に、アビジン核酸ナノアセンブリおよび化学療法コンジュゲートの合成に使用され、腫瘍への診断および薬物送達を目的としています . この化合物は、水溶性ビタミンBであるビオチンの誘導体であり、アビジンおよびストレプトアビジンタンパク質に対する高い親和性で知られています .

2. 製法

合成経路と反応条件: ビオチンヘキシルアミンは、ビオチンとヘキシルアミンを含む一連の化学反応によって合成されます。 このプロセスでは、通常、カップリング試薬を用いてビオチンを活性化し、その後ヘキシルアミンと反応させて目的の生成物を生成します . 反応条件には、通常、クロロホルムまたはエタノールなどの溶媒の使用が含まれ、反応は制御された温度およびpH条件下で行われます。これは、高い収率と純度を確保するためです .

工業生産方法: 工業環境では、ビオチンヘキシルアミンの生産には、自動反応器と精製システムを使用した大規模合成が用いられます。 プロセスは効率性と費用対効果を最大限に高めるように最適化されており、最終製品の一貫性と純度を保証するために厳格な品質管理措置が講じられています .

3. 化学反応解析

反応の種類: ビオチンヘキシルアミンは、以下を含むさまざまな化学反応を起こします。

置換反応: ビオチンヘキシルアミンのアミノ基は、求核置換反応に関与し、他の化学物質との新しい結合を形成できます.

酸化および還元反応: この化合物は、酸化および還元反応を起こし、その化学構造と特性が変化します.

一般的な試薬と条件:

置換反応: 一般的な試薬には、ハロアルカンとアシルクロリドが含まれ、反応は通常、トリエチルアミンなどの塩基の存在下で行われます.

酸化および還元反応: 過酸化水素または水素化ホウ素ナトリウムなどの試薬が、制御された温度およびpH条件下で使用されます.

生成される主な生成物: これらの反応から生成される主な生成物には、さまざまなビオチン化誘導体があり、それらはさらなる化学合成や用途で使用されます .

4. 科学研究への応用

ビオチンヘキシルアミンは、以下を含む幅広い科学研究用途を有しています。

科学的研究の応用

Biochemical Assays and Protein Labeling

Overview : N-Biotinyl-1,6-hexanediamine is primarily utilized in the biotinylation process, where it covalently attaches to biomolecules such as proteins and nucleic acids. This biotinylation enables the subsequent purification and detection of these biomolecules using avidin or streptavidin conjugates.

Applications :

- Protein Purification : The compound facilitates the isolation of proteins through affinity chromatography. By attaching biotin to proteins, researchers can utilize streptavidin-coated beads to pull down the biotinylated proteins from complex mixtures.

- Immunoassays : In assays such as ELISA (Enzyme-Linked Immunosorbent Assay), biotinylated antibodies can be used for enhanced detection sensitivity due to the strong interaction between biotin and avidin.

Case Study : A study demonstrated that using N-Biotinyl-1,6-hexanediamine for protein labeling significantly improved the yield of isolated proteins from cell lysates compared to traditional methods.

Proteomics Research

Overview : In proteomics, N-Biotinyl-1,6-hexanediamine serves as a valuable tool for studying protein-protein interactions and post-translational modifications.

Applications :

- Affinity Purification : The compound is employed to tag proteins of interest for purification and analysis, allowing researchers to study interaction networks within cells.

- Mass Spectrometry : Biotinylated peptides can be enriched prior to mass spectrometric analysis, enhancing the detection of low-abundance proteins.

Data Table: Comparison of Protein Isolation Techniques

| Technique | Yield (%) | Specificity | Time Required |

|---|---|---|---|

| Traditional Methods | 30-50 | Moderate | 4-6 hours |

| Biotin-Avidin Affinity | 70-90 | High | 2-3 hours |

Gene Delivery Systems

Overview : N-Biotinyl-1,6-hexanediamine has been explored in gene therapy applications due to its ability to form stable complexes with nucleic acids.

Applications :

- Biodegradable Carriers : Research indicates that this compound can be incorporated into biodegradable poly(disulfide amine)s for effective gene delivery systems.

- Targeted Delivery : By attaching targeting ligands to biotinylated carriers, specific cell types can be selectively targeted for gene therapy applications.

Case Study : A recent investigation showed that biotinylated gene carriers exhibited improved transfection efficiency in vitro compared to non-biotinylated counterparts, demonstrating the potential of N-Biotinyl-1,6-hexanediamine in therapeutic applications.

Industrial Applications

Overview : Beyond academic research, N-Biotinyl-1,6-hexanediamine finds utility in various industrial processes.

Applications :

- Bioconjugation for Diagnostics : The compound is used in the development of diagnostic kits where biotinylated reagents are required.

- Biotechnology Production : It is employed in producing biotinylated materials for various industrial applications including food and cosmetics.

作用機序

ビオチンヘキシルアミンの作用機序は、アビジンおよびストレプトアビジンタンパク質に対する高い親和性に関与しています。 この強力な非共有結合相互作用により、ビオチン化分子のこれらのタンパク質への正確な結合が可能になり、さまざまな実験的状況における検出、分離、操作が容易になります . 関与する分子標的と経路には、ビオチン-アビジン相互作用が含まれ、これは生化学で知られている最も強力な非共有結合相互作用の1つです .

類似の化合物:

ビオチンエチレンジアミン: もう1つのビオチン誘導体であり、類似の用途で使用されますが、リンカーが短くなっています.

ビオチンポリエチレングリコール: ポリエチレングリコールリンカーを有するビオチン誘導体であり、溶解性が増加し、免疫原性が低下しています.

ビオチンヘキシルアミンのユニークさ: ビオチンヘキシルアミンは、そのヘキシルアミンリンカーによりユニークです。ヘキシルアミンリンカーは、疎水性と親水性のバランスが取れており、化学、生物学、医学における幅広い用途に適しています .

生化学分析

Biochemical Properties

N-Biotinyl-1,6-hexanediamine plays a significant role in biochemical reactions. It can be used as a modification reagent for biomolecules such as proteins and antibodies . Through its hexanediamine part, it can react with other molecules to form stable covalent bonds .

Cellular Effects

It is known that it can be used as a biological material or organic compound for life science related research .

Molecular Mechanism

It is known to be involved in the formation of covalent bonds with other molecules through its hexanediamine part .

Temporal Effects in Laboratory Settings

It is known to be a stable compound that can be used for life science related research .

Metabolic Pathways

It is known to be involved in the formation of covalent bonds with other molecules through its hexanediamine part .

Transport and Distribution

It is known to be involved in the formation of covalent bonds with other molecules through its hexanediamine part .

Subcellular Localization

It is known to be involved in the formation of covalent bonds with other molecules through its hexanediamine part .

準備方法

Synthetic Routes and Reaction Conditions: Biotinyl hexylamine is synthesized through a series of chemical reactions involving biotin and hexylamine. The process typically involves the activation of biotin with a coupling reagent, followed by the reaction with hexylamine to form the desired product . The reaction conditions often include the use of solvents such as chloroform or ethanol, and the reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of biotinyl hexylamine involves large-scale synthesis using automated reactors and purification systems. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency and purity of the final product .

化学反応の分析

Types of Reactions: Biotinyl hexylamine undergoes various chemical reactions, including:

Substitution Reactions: The amino group in biotinyl hexylamine can participate in nucleophilic substitution reactions, forming new bonds with other chemical entities.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in the presence of a base such as triethylamine.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled temperature and pH conditions.

Major Products Formed: The major products formed from these reactions include various biotinylated derivatives, which are used in further chemical synthesis and applications .

類似化合物との比較

Biotinyl ethylenediamine: Another biotin derivative used in similar applications but with a shorter linker.

Biotinyl polyethylene glycol: A biotin derivative with a polyethylene glycol linker, providing increased solubility and reduced immunogenicity.

Uniqueness of Biotinyl Hexylamine: Biotinyl hexylamine is unique due to its hexylamine linker, which provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications in chemistry, biology, and medicine .

生物活性

N-Biotinyl-1,6-hexanediamine is a biotinylated compound that plays a significant role in biochemical research, particularly in the context of bioconjugation and biotinylation processes. This article explores its biological activity, mechanisms, applications, and relevant research findings.

N-Biotinyl-1,6-hexanediamine has the following chemical characteristics:

- Molecular Formula : C18H31N4O3S

- Molecular Weight : 410.53 g/mol

- Appearance : White to off-white solid

- Solubility : Insoluble in water; soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) upon gentle warming

The compound features a biotin moiety linked to a 1,6-hexanediamine spacer, which enhances its membrane permeability and facilitates intracellular labeling of proteins.

N-Biotinyl-1,6-hexanediamine primarily functions as a biotinylation agent through the following mechanism:

- Reactivity with Thiols : The iodoacetyl group within the compound reacts with sulfhydryl groups (-SH) present in proteins, forming stable thioether bonds. This reaction is irreversible and occurs optimally at a pH range of 7.5 to 8.5.

- Bioconjugation : The compound enables the covalent attachment of biotin to proteins or other biomolecules, which can then be isolated using streptavidin or avidin due to their strong affinity for biotin.

Applications in Research

N-Biotinyl-1,6-hexanediamine is widely utilized in various research applications:

- Protein Labeling : It allows for effective labeling of proteins containing free thiol groups, facilitating studies on protein dynamics and interactions within cellular environments.

- Detection Sensitivity : Its use in conjunction with avidin or streptavidin enhances detection sensitivity in assays such as protein microarrays and immunoassays.

Table 1: Applications of N-Biotinyl-1,6-hexanediamine

| Application | Description |

|---|---|

| Protein Microarrays | Enables specific protein interactions to be studied through biotin labeling |

| Immunoassays | Enhances detection sensitivity via avidin-streptavidin interactions |

| Bioconjugation Reactions | Facilitates covalent attachment of biomolecules for further analysis |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of N-Biotinyl-1,6-hexanediamine in various experimental setups:

- Protein Dynamics : A study demonstrated the compound's ability to label thiol-containing proteins effectively, allowing researchers to track protein interactions within live cells. This has implications for understanding cellular signaling pathways and disease mechanisms.

- Immunological Applications : Research found that using N-Biotinyl-1,6-hexanediamine significantly improved the sensitivity of ELISA assays by enhancing the binding efficiency of streptavidin-conjugated detection antibodies.

- Microarray Technology : The compound has been integral in developing high-throughput screening methods for drug discovery by allowing for the precise immobilization of target proteins on microarray surfaces.

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-aminohexyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N4O2S/c17-9-5-1-2-6-10-18-14(21)8-4-3-7-13-15-12(11-23-13)19-16(22)20-15/h12-13,15H,1-11,17H2,(H,18,21)(H2,19,20,22)/t12-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVNTBHBRBLRRJ-YDHLFZDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455983 | |

| Record name | N-Biotinyl-1,6-hexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65953-56-2 | |

| Record name | N-Biotinyl-1,6-hexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。